molecular formula C6H8N2O2 B1606395 N1-(3-methyl-5-isoxazolyl)acetamide CAS No. 68901-49-5

N1-(3-methyl-5-isoxazolyl)acetamide

Cat. No.: B1606395
CAS No.: 68901-49-5
M. Wt: 140.14 g/mol
InChI Key: UYQNAXVUQCFHSN-UHFFFAOYSA-N
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Description

Significance of Isoxazole-Containing Compounds in Medicinal Chemistry and Chemical Biology Research

The isoxazole (B147169) ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-arrangement, is a privileged scaffold in medicinal chemistry and chemical biology. caymanchem.comnih.gov This structural motif is present in numerous biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. caymanchem.com The inherent electronic properties and the potential for diverse substitutions on the isoxazole ring allow for the fine-tuning of pharmacological activities. caymanchem.comechemi.com

The significance of isoxazole-containing compounds stems from their broad spectrum of biological activities. Researchers have extensively reported their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. caymanchem.comnih.gov The isoxazole moiety's ability to participate in various biological interactions makes it a valuable component in the design of novel therapeutic agents. The development of new synthetic methodologies has further expanded the accessible chemical space of isoxazole derivatives, enabling the creation of compounds with enhanced bioactivity and selectivity. caymanchem.comnih.gov

Historical Perspectives on the Research and Discovery of N1-(3-methyl-5-isoxazolyl)acetamide

The history of this compound is intrinsically linked to the development and study of the sulfonamide antibiotic, sulfamethoxazole (B1682508). Sulfamethoxazole was introduced in the United States in 1961. ebi.ac.uk Following its introduction, extensive research was conducted to understand its pharmacokinetic and metabolic fate in the body.

It was through these metabolic studies that this compound was identified as a major metabolite. The process of N-acetylation, a common metabolic pathway for drugs containing an arylamine group, was found to be the primary route of sulfamethoxazole metabolism in humans and various animal species. drugbank.com This led to the characterization of its N-acetylated form, which is chemically named this compound, also commonly referred to as N-acetylsulfamethoxazole. chemeo.comchemodex.commedchemexpress.com Early research in the 1970s and onward focused on quantifying this metabolite in biological fluids to better understand the disposition of the parent drug. jst.go.jp

Role as a Key Metabolite in Preclinical Studies of Sulfonamide-Derived Compounds

This compound has been a central focus in numerous preclinical studies investigating the metabolism and pharmacokinetics of sulfamethoxazole. These studies, conducted in various animal models, have consistently demonstrated that N-acetylation is a primary metabolic pathway.

In pigs, studies have shown that sulfamethoxazole is predominantly acetylated, with this compound being the major metabolite detected in plasma and urine. nih.gov Similarly, research in rats has identified N-acetylation as a significant route of metabolism. caymanchem.com Preclinical investigations in calves also confirmed that sulfamethoxazole is mainly acetylated, and the plasma concentration of the N4-acetyl metabolite was found to be age-dependent. nih.gov Studies in chickens have also reported the presence of this acetylated metabolite. caymanchem.com

It is noteworthy that this compound is generally considered to be microbiologically inactive. drugbank.com Its formation represents a detoxification pathway, as the acetylated form does not possess the antibacterial properties of the parent compound. drugbank.com The tables below summarize key findings from preclinical studies.

Table 1: Preclinical Metabolism of Sulfamethoxazole to this compound in Various Species

SpeciesPrimary Metabolic PathwayKey Findings Regarding this compoundReference(s)
Pigs N-acetylationMajor metabolite in plasma and urine. nih.gov
Rats N-acetylationSignificant metabolite identified. caymanchem.com
Calves N-acetylationPredominant metabolite; plasma levels are age-dependent. nih.gov
Chickens N-acetylationIdentified as a metabolite. caymanchem.com

Overview of Principal Research Trajectories for this compound and Related Structural Motifs

Research involving this compound and related structural motifs has primarily followed two main trajectories. The first is centered on its role as a biomarker of sulfamethoxazole exposure and metabolism. Analytical methods are continually being developed and refined for the sensitive and specific detection of this compound in various biological and environmental samples. This is crucial for pharmacokinetic modeling and for assessing the environmental fate of sulfamethoxazole.

The second major research trajectory involves the synthesis and evaluation of derivatives of the N-(methyl-isoxazolyl)acetamide and related isoxazole structures for novel biological activities. While this compound itself is inactive, its core structure serves as a scaffold for medicinal chemists. For instance, studies have explored the anticancer and antimicrobial properties of newly synthesized sulfamethoxazole derivatives. The isoxazole moiety, in general, continues to be a focus for the development of new therapeutic agents targeting a wide range of diseases. caymanchem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-6(10-8-4)7-5(2)9/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQNAXVUQCFHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90988606
Record name N-(3-Methyl-1,2-oxazol-5-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68901-49-5
Record name NSC152536
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Methyl-1,2-oxazol-5-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for N1 3 Methyl 5 Isoxazolyl Acetamide

Establishment of Synthetic Pathways to N1-(3-methyl-5-isoxazolyl)acetamide

The construction of the this compound scaffold relies on the initial formation of the 3-methyl-5-aminoisoxazole core, followed by acylation of the amino group.

Exploration of Conventional Synthetic Methodologies

The conventional synthesis of this compound is a two-step process that begins with the synthesis of the key intermediate, 3-amino-5-methylisoxazole (B124983). sigmaaldrich.com A common method involves the reaction of hydroxylamine (B1172632) with a β-keto nitrile, such as acetoacetonitrile. google.com One patented method describes the synthesis of 3-amino-5-methylisoxazole by reacting a nitrile compound, like 2-bromocrotononitrile or tetrolonitrile, with hydroxyurea (B1673989) in an alkaline medium. google.com Another approach involves the cyclization of hydrazone intermediates derived from acetoacetonitrile. google.com

Once 3-amino-5-methylisoxazole is obtained, the final step is the acylation of the 5-amino group. This is typically achieved by reacting the amine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base to yield this compound. This straightforward acylation is a widely used method for the formation of amide bonds. google.com

Starting MaterialReagents and ConditionsIntermediate/ProductReference
AcetoacetonitrileHydroxylamine hydrochloride, Base3-amino-5-methylisoxazole google.com
2-BromocrotononitrileHydroxyurea, Alkali metal hydroxide3-amino-5-methylisoxazole google.com
3-amino-5-methylisoxazoleAcetyl chloride or Acetic anhydride, BaseThis compound google.com

Development of Advanced and Stereoselective Synthetic Approaches

More advanced and efficient methods for the synthesis of the 3,5-disubstituted isoxazole (B147169) core have been developed, offering improvements in yield, regioselectivity, and substrate scope. acs.orgnih.govacs.org A prominent modern strategy is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgacs.orgnih.gov This method allows for the direct construction of the isoxazole ring with defined regiochemistry. For instance, a one-pot, three-component reaction starting from an aldehyde, hydroxylamine, and an alkyne can be employed to generate 3,5-disubstituted isoxazoles in a deep eutectic solvent, providing an environmentally benign approach. core.ac.uk

Furthermore, metal-catalyzed reactions have emerged as powerful tools for isoxazole synthesis. Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) can produce highly substituted isoxazoles. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions on these halogenated isoxazoles can then be used to introduce further diversity. nih.gov Ruthenium(II)-catalyzed cycloadditions also offer a pathway to 3,4,5-trisubstituted isoxazoles with high regioselectivity under mild conditions. nih.gov While these advanced methods are not always stereoselective in the context of the achiral this compound, they provide efficient routes to diverse isoxazole scaffolds that can be precursors to a wide range of derivatives.

Design and Synthesis of this compound Derivatives and Analogues

The this compound scaffold presents multiple sites for structural modification, allowing for the generation of a diverse library of analogues with potentially new properties.

Structural Modifications at the Acyl Moiety

The acyl group of this compound is a prime target for modification. By employing different acylating agents in the synthesis, a wide variety of N-acyl derivatives can be prepared. Instead of acetyl chloride, other acyl halides or anhydrides (e.g., propionyl chloride, benzoyl chloride) can be used to introduce different alkyl or aryl acyl groups. google.com This allows for the systematic exploration of the structure-activity relationship by varying the size, lipophilicity, and electronic properties of the acyl substituent. The synthesis of various substituted acetamide (B32628) derivatives has been widely reported, demonstrating the feasibility of such modifications. google.comresearchgate.net

Modification StrategyExample ReagentsResulting Derivative Class
Acylation with different acyl halidesPropionyl chloride, Butyryl chloride, Benzoyl chlorideN1-(3-methyl-5-isoxazolyl)propanamide, -butanamide, -benzamide
Acylation with substituted acyl halides2-Chloroacetyl chloride, Phenylacetyl chloride2-Chloro-N1-(3-methyl-5-isoxazolyl)acetamide, 2-Phenyl-N1-(3-methyl-5-isoxazolyl)acetamide

Derivatization Strategies on the Isoxazole Heterocycle

The isoxazole ring itself can be a platform for further derivatization, although it is generally a relatively stable aromatic system. wikipedia.org Electrophilic substitution reactions can potentially occur at the C4 position of the isoxazole ring. For instance, halogenation can be achieved using appropriate reagents. acs.orgnih.gov

More drastic modifications can be achieved through ring-opening and transformation reactions of the isoxazole ring. For example, treatment of isoxazoles with a base can lead to ring cleavage, and the resulting intermediates can be trapped to form other heterocyclic systems like furans or pyrans. rsc.org Photochemical conditions can also induce the rearrangement of isoxazoles to oxazoles. wikipedia.org Furthermore, ring-opening fluorination of isoxazoles has been developed to produce fluorinated carbonyl compounds. researchgate.net These transformations offer pathways to fundamentally different molecular scaffolds starting from the isoxazole core.

Construction of Hybrid Compounds Incorporating the this compound Scaffold

Hybrid molecules, which combine two or more pharmacophores or functional moieties, represent a promising strategy in drug discovery and materials science. The this compound scaffold can be incorporated into larger, hybrid structures. For example, new hybrid compounds have been synthesized that combine isoxazole and isoxazoline (B3343090) motifs. researchgate.net It is also conceivable to link the this compound unit to other heterocyclic systems, polymers, or biomolecules. The synthesis of such hybrids would typically involve functionalizing either the acyl portion or the isoxazole ring with a reactive group that can then be used for conjugation. For instance, introducing a carboxylic acid or an amino group at a suitable position would allow for amide bond formation with another molecule. The synthesis of hybrid compounds containing isoxazole and thiourea (B124793) or amide functionalities has also been reported, highlighting the versatility of the isoxazole scaffold in constructing complex molecules. nih.gov

Mechanistic Investigations of Synthetic Reaction Pathways

The primary route for the synthesis of this compound involves the acetylation of the key intermediate, 3-amino-5-methylisoxazole. This reaction is a classic example of nucleophilic acyl substitution.

The synthesis of the precursor, 3-amino-5-methylisoxazole, can be achieved through various methods. One notable three-step industrial preparation involves the reaction of ethyl acetate (B1210297) and acetonitrile (B52724) in the presence of a strong base like sodium ethoxide to form acetoacetonitrile. This intermediate then reacts with hydroxylamine to yield 3-amino-5-methylisoxazole. google.com Another approach starts with the reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride and potassium carbonate, followed by cyclization with ferric chloride. chemicalbook.com

The pivotal step in the synthesis of the title compound is the N-acetylation of 3-amino-5-methylisoxazole. This is typically accomplished using acetic anhydride. The mechanism of this reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the acetic anhydride. mdpi.comyoutube.com

The reaction proceeds as follows:

The lone pair of electrons on the nitrogen atom of the amino group of 3-amino-5-methylisoxazole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. youtube.com

This leads to the formation of a tetrahedral intermediate. youtube.com

The intermediate then collapses, with the electrons from the oxygen reforming the carbonyl double bond and expelling the acetate ion as a good leaving group. youtube.com

A final deprotonation step, often facilitated by a base or another molecule of the amine, yields the stable amide product, this compound, and acetic acid as a byproduct. mdpi.com

The reaction is generally efficient and can often be carried out under mild conditions. The use of a base, such as pyridine (B92270) or triethylamine, can be employed to neutralize the acetic acid formed during the reaction and drive the equilibrium towards the product.

Derivatization of this compound can be approached through modifications of the isoxazole ring or the acetamide side chain. The isoxazole ring can undergo electrophilic substitution, though the reactivity is influenced by the existing substituents. The methyl group at the 3-position is an activating group and, along with the acetamido group at the 5-position, will direct incoming electrophiles. libretexts.orglibretexts.org The acetamido group itself can also be a site for further chemical transformations, although these are less common.

A plausible synthetic pathway for this compound is the acetylation of 3-amino-5-methylisoxazole with acetic anhydride. mdpi.com

Table 1: Synthesis of 3-Amino-5-methylisoxazole

Starting MaterialsReagentsReaction ConditionsYield (%)Reference
Ethyl acetate, Acetonitrile1. Metal base (e.g., NaH, n-BuLi, or LDA) 2. p-Toluenesulfonyl hydrazide 3. Hydroxylamine hydrochlorideThree-step processNot specified google.com
3-Hydroxybutanenitrile1. Hydroxylamine hydrochloride, Potassium carbonate 2. Ferric chlorideTwo-step process, reflux77 chemicalbook.com

Table 2: Acetylation of Amines

Amine SubstrateAcetylating AgentReaction ConditionsProductReference
Various primary and secondary aminesAcetic anhydrideCatalyst and solvent-free, moderate temperatureCorresponding acetamide mdpi.com
Amine hydrochloridesAcetic anhydrideAqueous medium with NaHCO3Corresponding N-acyl derivatives researchgate.net

Preclinical Biological Activities and Mechanistic Elucidation of N1 3 Methyl 5 Isoxazolyl Acetamide

In Vitro Cellular and Molecular Biology Studies

Antiproliferative and Cytotoxic Activities in Various Cell Lines (Non-human and human in vitro models, e.g., murine leukemia cells, human cancer cell lines)

N1-(3-methyl-5-isoxazolyl)acetamide and its derivatives have demonstrated notable antiproliferative and cytotoxic effects across a range of cancer cell lines. Studies have shown that these compounds exhibit growth inhibitory activity, with GI₅₀ values ranging from the upper nanomolar to low micromolar concentrations, indicating significant potency. nih.gov A marked selectivity for cancer cells over normal cells has also been observed. nih.gov The cytotoxic effects appear to be more pronounced in certain cancer types, with leukemia, colon, and central nervous system (CNS) cancer cell lines showing particular sensitivity. nih.gov

For instance, in a study involving various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG, A172), acetamide-based compounds showed the most significant activity against U87MG glioblastoma cells. nih.gov Similarly, other research has highlighted the potent cytotoxic activity of related isoxazole (B147169) derivatives against breast cancer cell lines such as MCF-7 and MDA-MB-231, as well as neuroblastoma PC-12 cells. nih.gov For example, one derivative, compound 5b, was found to be highly potent against MCF-7 cells with an IC₅₀ value of 0.2±0.01 µM. nih.gov Another study on N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives reported that compound 5l was a potential inhibitor against MDA-MB-231 breast cancer cells with an IC₅₀ of 1.4 µM, which was more potent than the standard drug sorafenib (B1663141) (IC₅₀ = 5.2 µM) in the same study. mdpi.com

The structural features of these molecules play a crucial role in their cytotoxic activity. For example, the presence and position of substituents on the phenyl ring can have a significant impact on potency. nih.gov Structure-activity relationship (SAR) studies have indicated that modifications to the acetamide (B32628) linker and the hydrophobic portions of the molecule can modulate the antiproliferative effects. nih.govmdpi.com

Table 1: In Vitro Cytotoxic Activity of this compound and Related Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound/DerivativeCell LineCancer TypeIC₅₀/GI₅₀Reference
This compound derivativesLeukemia, Colon, CNS CancerVariousUpper nM to low µM nih.gov
Acetamide-based inhibitors (e.g., 7l)U87MGGlioblastoma- nih.gov
Compound 5bMCF-7Breast Cancer0.2±0.01 µM nih.gov
Compound 5kMDA-MB-468Breast Cancer0.6±0.04 µM nih.gov
Compound 5gPC-12Neuroblastoma0.43±0.06 µM nih.gov
Compound 5lMDA-MB-231Breast Cancer1.4 µM mdpi.com
Sorafenib (control)MDA-MB-231Breast Cancer5.2 µM mdpi.com
Compound 5lHepG2Liver Cancer22.6 µM mdpi.com

Induction of Apoptosis and Cell Cycle Perturbation Mechanisms

The cytotoxic effects of this compound and its analogs are often linked to the induction of apoptosis and interference with the cell cycle. nih.govnih.gov Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. nih.gov Research has shown that treatment with certain acetamide derivatives leads to DNA fragmentation, a hallmark of apoptosis. nih.gov

Mechanistically, these compounds can trigger the intrinsic apoptotic pathway. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov For example, compound 5c was observed to increase the levels of Bax and FasL in cancer cell lines. nih.gov Furthermore, an increase in the activity of caspase-3, a critical executioner caspase in the apoptotic cascade, has been documented following treatment with these compounds. nih.gov

In addition to inducing apoptosis, these molecules can disrupt the normal progression of the cell cycle. Several compounds have been found to arrest cells in the G1 or G2/M phase of the cell cycle. nih.govnih.govnih.gov For instance, some acetamide derivatives cause an arrest in mitosis, the phase of cell division. nih.gov This mitotic arrest is often a consequence of the compound's effect on cellular components essential for cell division, such as microtubules. nih.gov The ability to halt the cell cycle prevents cancer cells from proliferating and can ultimately lead to their death.

Effects on Microtubule Dynamics and Cellular Architecture

A significant mechanism of action for some this compound derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing crucial roles in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govnih.gov

In vitro tubulin polymerization studies have revealed that these compounds can inhibit the formation of microtubules. nih.gov They have been shown to reduce the rate of microtubule polymerization during the elongation phase and decrease the total amount of polymerized tubulin at the plateau phase. nih.gov This interference with microtubule assembly leads to a disorganized cellular architecture. nih.gov

The impact on microtubule dynamics is particularly evident during mitosis. Treatment with these compounds can cause a "spindle collapse," where the mitotic spindle, the machinery responsible for segregating chromosomes, is dramatically disassembled. nih.gov This disruption of the mitotic spindle leads to mitotic arrest, preventing the cancer cells from completing cell division. nih.gov In silico docking studies suggest that these compounds may bind to the colchicine (B1669291) site on tubulin, a known binding site for microtubule-destabilizing agents. nih.gov

Modulatory Effects on Specific Protein-Protein Interactions (e.g., GATA4-NKX2-5)

This compound derivatives have been identified as modulators of specific protein-protein interactions, such as the interaction between the transcription factors GATA4 and NKX2-5. uef.fimedchemexpress.com These transcription factors are critical for heart development and are involved in the regulation of cardiac gene expression. uef.finih.govnih.gov

A specific inhibitor, designated 3i-1000, which is structurally related to this compound, has been shown to potently inhibit the transcriptional synergy between GATA4 and NKX2-5, with an IC₅₀ of 3 µM. uef.fimedchemexpress.com This inhibition is specific, as the compound does not affect the protein kinases that regulate GATA4 phosphorylation. medchemexpress.com The interaction between GATA4 and NKX2-5 is crucial for their cooperative function in activating target gene promoters. nih.gov By disrupting this interaction, the compound can modulate the expression of genes involved in cardiac processes. uef.fimedchemexpress.com

This modulatory effect has been observed to be beneficial in preclinical models of cardiac injury. The inhibitor has been shown to improve cardiac function and attenuate structural remodeling after myocardial infarction in mice. uef.fi It also inhibited hypertrophic responses in neonatal rat cardiomyocytes induced by stress signals. uef.fi These findings highlight the potential of targeting the GATA4-NKX2-5 interaction with small molecules for therapeutic purposes in cardiovascular diseases. uef.fi

Enzymatic Inhibition Profiles (e.g., Carbonic Anhydrase)

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, including carbonic anhydrases (CAs). nih.gov CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov

While direct inhibition data for this compound itself is limited in the provided context, related sulfonamide derivatives have shown significant inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII). nih.gov For instance, a series of novel sulfonyl semicarbazides demonstrated subnanomolar affinity for the tumor-associated isoform hCA XII and high selectivity over other isoforms. nih.gov This suggests that the isoxazole scaffold can be incorporated into molecules designed to target specific CA isoforms. The inhibitory potency of these compounds is often influenced by the nature of substituents on the aromatic rings. nih.gov

Antimicrobial and Antifungal Activity Spectrum in Laboratory Assays

In addition to their anticancer properties, this compound and its analogs have demonstrated a spectrum of antimicrobial and antifungal activities in laboratory assays. nih.govresearchgate.netnih.govmdpi.com

Several studies have highlighted the antifungal potential of isoxazole derivatives. nih.govnih.gov For example, a series of 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles displayed antifungal activity at non-cytotoxic concentrations. nih.gov One particular derivative, 6c, was found to be significantly more potent than the standard antifungal drugs miconazole, amphotericin B, and fluconazole (B54011) against Cryptococcus neoformans. nih.gov The antifungal activity is influenced by structural features such as the presence of a nitroso group and the lipophilicity of the pyrazole (B372694) moiety. nih.gov Another study on cis-3,5-substituted isoxazolidine (B1194047) derivatives showed that 2-(N-methyl) analogues were the most active against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans, with MIC values ranging from 0.7 to 70 µg/ml. nih.gov

While some isoxazole-containing compounds have shown broad-spectrum antimicrobial activity, the antibacterial efficacy of this compound derivatives can be variable. nih.govresearchgate.netnih.gov For instance, the aforementioned pyrazolyl-methylisoxazoles did not exhibit activity against bacteria. nih.gov However, other related heterocyclic systems incorporating the acetamide linkage have shown promise as antibacterial agents. researchgate.net

Table 2: In Vitro Antifungal Activity of Isoxazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound/DerivativeFungal SpeciesActivityReference
Derivative 6cCryptococcus neoformans9x more potent than miconazole, 8x more potent than amphotericin B, 125x more potent than fluconazole nih.gov
2-(N-methyl) isoxazolidine analogues (4-6)Trichophyton rubrumMIC: 0.7-70 µg/ml nih.gov
2-(N-methyl) isoxazolidine analogues (4-6)Aspergillus fumigatusMIC: 0.7-70 µg/ml nih.gov
2-(N-methyl) isoxazolidine analogues (4-6)Candida albicansMIC: 0.7-70 µg/ml nih.gov

In Vivo Efficacy Assessment in Animal Models

Comprehensive in vivo studies detailing the efficacy of this compound in animal models are not prominently reported in publicly accessible scientific literature.

There is currently no specific published data available from studies evaluating the antitumor activity of this compound in murine xenograft models. Research on other acetamide-based compounds has shown some antiproliferative effects in cancer cell lines in vitro, but these findings have not been explicitly extended to in vivo xenograft models for this compound.

Detailed preclinical efficacy studies of this compound in animal models for other diseases, such as infectious diseases, are not well-documented in the available scientific literature. While related structures, such as N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide, have been investigated for potential antitubercular properties, specific in vivo data on this compound is lacking.

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound have not been fully elucidated in published research. Insights can be drawn from studies on analogous compounds.

Specific molecular targets and the biological pathways modulated by this compound have not been definitively identified. Research on other acetamide derivatives suggests potential interactions with various biological targets. For instance, certain acetamide-based compounds have been identified as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer cell proliferation. nih.gov However, it is not confirmed if this compound shares this activity.

There are no specific studies available that investigate the receptor binding profile or the modulation of downstream signaling cascades by this compound.

A detailed analysis of the enzymatic inhibition mechanisms of this compound is not available in the current body of scientific literature. Studies on structurally related acetamide-sulfonamide compounds have shown them to be inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori. semanticscholar.org These compounds were found to interact with the enzyme's active site. semanticscholar.org However, it is important to note that these findings pertain to different, though related, chemical entities.

Preclinical Pharmacokinetic and Metabolic Profiling of N1 3 Methyl 5 Isoxazolyl Acetamide

Absorption and Distribution Studies in Animal Models

The oral bioavailability and tissue distribution of N1-(3-methyl-5-isoxazolyl)acetamide have been characterized in several animal species. Following oral administration, the compound is readily absorbed from the gastrointestinal tract.

In rodent models, such as rats, the compound demonstrates good oral absorption. nih.govacs.org Studies in broiler chickens have also shown that the related compound, sulfamethoxazole (B1682508), is well-absorbed orally, with a bioavailability of approximately 100%. nih.govresearchgate.net This suggests that this compound likely possesses favorable absorption characteristics.

Once absorbed, the compound distributes into various tissues. In rats, high concentrations of the structurally similar sulfamethoxazole have been observed in the kidney, lung, liver, and spleen. acs.org The volume of distribution (Vd) for sulfamethoxazole has been reported to be approximately 0.584 L/kg in broiler chickens and ranges from 0.2 to 0.4 L/kg in pigs. nih.govnih.gov These values suggest a moderate distribution of the compound into the tissues from the systemic circulation. Furthermore, studies with radiolabeled sulfamethoxazole in rats and pigs indicated that the compound and/or its metabolites can cross the blood-brain barrier. nih.gov

The extent of plasma protein binding is a key determinant of a drug's distribution. For sulfamethoxazole, protein binding is reported to be in the range of 45-56% in pigs. nih.gov

Pharmacokinetic Parameters of a Structurally Related Compound (Sulfamethoxazole) in Animal Models

Animal ModelParameterValueReference
Broiler ChickensCmax47.1 ± 15.3 µg/ml nih.gov
Broiler ChickensTmax1 h nih.gov
Broiler ChickensElimination Half-life (t½)1.92 h nih.gov
Broiler ChickensVolume of Distribution (Vd)0.62 L/kg nih.govresearchgate.net
PigsElimination Half-life (t½)2.5 - 2.7 h nih.gov
PigsVolume of Distribution (Vd)0.2 - 0.4 L/kg nih.gov

Biotransformation Pathways and Metabolite Identification in Animal Models

The primary route of metabolism for compounds containing an arylamine group, such as the structural analog sulfamethoxazole, is N-acetylation. nih.govtandfonline.com In animal models including rats, pigs, and chickens, the main metabolite of sulfamethoxazole identified is N4-acetyl-sulfamethoxazole. nih.govtandfonline.com This acetylation is a phase II metabolic reaction catalyzed by N-acetyltransferase (NAT) enzymes. nih.gov

In addition to acetylation, other minor metabolic pathways for sulfamethoxazole have been noted, including hydroxylation of the C5-methyl group and glucuronidation of the N1-atom of the isoxazole (B147169) ring. nih.gov Studies in chickens have identified a greater number of metabolites compared to rats and pigs, suggesting species-specific differences in biotransformation. youtube.com Research using pig hepatocytes has confirmed that N4-acetylation is a significant metabolic pathway for sulfamethoxazole. wikipedia.org

Excretion Routes and Clearance Mechanisms in Animal Models

The elimination of this compound and its metabolites primarily occurs via the kidneys. In studies with the related compound sulfamethoxazole in rats and pigs, over 75% of the administered dose was recovered in the urine, indicating that renal excretion is the main route of elimination. nih.govyoutube.com Fecal excretion accounts for a smaller portion, around 14.7% in pigs and 21.4% in rats. nih.gov

The clearance of sulfamethoxazole is relatively rapid in several animal species. In donkeys, the clearance was found to be more rapid than in horses and mules, which is attributed to efficient renal filtration and active tubular secretion. acs.org The elimination half-life of sulfamethoxazole has been reported to be approximately 2.5 to 2.7 hours in pigs and 1.92 hours in broiler chickens. nih.govnih.gov In donkeys, the elimination half-life was even shorter. acs.org These findings suggest that this compound is likely to be cleared efficiently from the body, primarily through renal mechanisms.

Cumulative Excretion of a Structurally Related Compound (Sulfamethoxazole) in Animal Models

Animal ModelExcretion RoutePercentage of Dose ExcretedTime FrameReference
PigsUrine> 80%Not Specified nih.gov
PigsFeces14.7%Not Specified nih.gov
RatsUrine> 75%Not Specified nih.gov
RatsFeces21.4%Not Specified nih.gov
Pigs, Chickens, RatsTotal (Urine and Feces)> 93%14 days tandfonline.com

Influence of Structural Features on Preclinical Pharmacokinetic Parameters

The pharmacokinetic profile of a molecule is intrinsically linked to its structural and physicochemical properties. For this compound, the key structural features influencing its pharmacokinetic behavior are the isoxazole ring and the acetamide (B32628) functional group.

The isoxazole ring system is a common motif in many biologically active compounds. Its electronic properties and ability to participate in various interactions can influence metabolic stability and distribution.

The primary difference between this compound and its well-studied analog, sulfamethoxazole, is the acetamide group (-NHCOCH3) versus the sulfonamide group (-SO2NH2). This substitution has significant implications for the molecule's physicochemical properties and subsequent pharmacokinetic behavior.

The acetamide group is generally less acidic and less polar than the sulfonamide group. This difference in polarity can affect several pharmacokinetic parameters:

Absorption: The less polar nature of the acetamide may enhance its lipophilicity, potentially leading to improved passive diffusion across the gastrointestinal membrane.

Distribution: Lower polarity might result in a larger volume of distribution, as the compound could more readily partition into tissues. The difference in acidity will also affect the extent of plasma protein binding.

Excretion: The polarity of metabolites plays a crucial role in their renal clearance. The metabolites of an acetamide-containing compound may have different excretion characteristics compared to those of a sulfonamide.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Isoxazole (B147169) Ring Substituents on Biological Activity Profiles

The nature, position, and electronic properties of substituents on the isoxazole ring are critical determinants of the biological activity of its derivatives. The isoxazole nucleus itself is considered essential for the activity of many compounds, as its structure can undergo ring cleavage under various conditions, potentially enhancing its interaction with biological targets. researchgate.net

Research on a wide range of isoxazole-containing molecules has demonstrated that even minor modifications to the ring's substitution pattern can lead to significant shifts in potency and selectivity across different therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities. rsc.orgnih.govresearchgate.net For instance, studies on certain diosgenin (B1670711) derivatives revealed that substituting the A-ring with an isoxazole fraction could enhance anticancer activity compared to the parent compound. nih.gov Similarly, in a series of C-glycoside derivatives, the addition of an isoxazole ring to a pyrazoline structure was found to improve biological activity. nih.gov

Specific substituent effects have been noted in various studies:

Nitro Groups: The presence of a nitro group on an isoxazole ring has been identified as crucial for trypanocidal activity. This is attributed to the nitro group's susceptibility to reduction, which leads to the formation of toxic products that are effective against the parasite. researchgate.net

Hydrophilic Groups: In some classes of isoxazole derivatives tested for cytotoxicity, compounds featuring hydrophilic substituents on the isoxazole ring exhibited stronger activity against cancer cell lines. nih.gov

Methoxy (B1213986) Groups: Structure-activity relationship analysis of certain antileishmanial compounds indicated that trimethoxy groups were necessary for their biological effect. mdpi.com

Methylenedioxy Groups: In other antileishmanial isoxazole derivatives, methylenedioxy groups were found to be essential for activity. mdpi.com

Table 1: Impact of Isoxazole Ring Substituents on Biological Activity

Substituent TypeObserved Biological ActivityExample ContextReference
Nitro GroupCrucial for trypanocidal activitySusceptible to reduction, forming trypanocidal products researchgate.net
Hydrophilic SubstituentsEnhanced cytotoxic activityTested against various tumor cell lines nih.gov
Trimethoxy GroupsNecessary for antileishmanial activitySAR analysis of isoxazole derivatives mdpi.com
Methylenedioxy GroupsEssential for antileishmanial activitySAR analysis of different isoxazole derivatives mdpi.com
General SubstitutionEnhances anticancer activityA-ring substituted diosgenin derivatives nih.gov

Role of the Acetamide (B32628) Linker and N1-Substitutions in Modulating Activity

The linker connecting a pharmacophore to another part of a molecule is a critical design element that influences stability, solubility, pharmacokinetics, and target engagement. frontiersin.orgwuxiapptec.com In the context of N1-(3-methyl-5-isoxazolyl)acetamide, the acetamide linker and the substitutions at the N1 position are pivotal in modulating biological activity.

The acetamide group itself is a common structural motif in medicinal chemistry. In a study of novel doravirine (B607182) analogues, a series of acetamide-substituted derivatives were designed and synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This demonstrates the utility of the acetamide moiety as a linker or key interacting group in drug design. In another series of compounds, the central thioacetamide (B46855) linker section was found to have nuanced structural requirements, where seemingly small changes significantly impacted antibacterial activity. mdpi.com

The N1-substituent plays a direct role in the molecule's interaction with its environment and biological targets. Studies on N1-substituted polyamine conjugates have shown that the size and nature of the N1-arylalkyl substituent have a direct bearing on cytotoxicity profiles. nih.gov There appear to be clear limits to the size of N1-substituents that can be accommodated by cellular transporters, with longer tethers leading to a dramatic loss of selectivity. nih.gov This suggests the presence of a defined hydrophobic pocket adjacent to the binding site that interacts with the N1-substituent. nih.gov Similarly, studies on other heterocyclic systems have found that N1-substitutions are a viable method for creating derivatives with altered biological effects. nih.gov

Table 2: Influence of Linker and N1-Substitutions on Activity

Structural FeatureRole/ImpactKey FindingsReference
Linker StabilityModulates pharmacokinetics, efficacy, and toxicityAn ideal linker is stable in circulation but allows for payload release at the target site. frontiersin.orgwuxiapptec.com
Acetamide LinkerServes as a key structural and interactive componentAcetamide-substituted derivatives have shown potent activity as HIV-1 NNRTIs. nih.gov
N1-Substituent SizeDirectly impacts cytotoxicity and transporter selectivityThere are clear size limits for N1-substituents that can be accommodated by the polyamine transporter. nih.gov
N1-Tether LengthAffects selectivityTethers longer than an ethylene (B1197577) group showed a dramatic loss of selectivity for the polyamine transporter. nih.gov

Stereochemical Considerations in Activity and Selectivity Profiles

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to specific, chiral biological targets like enzymes and receptors. For isoxazole derivatives, stereochemical factors can significantly influence both potency and selectivity.

While specific stereochemical studies on this compound are not widely documented, research on related isoxazole compounds provides valuable insights. For example, in the development of isoxazole-based allosteric inhibitors for the RORγt nuclear receptor, in silico docking studies were crucial. dundee.ac.uk These studies guided the synthesis of derivatives and helped to understand how the ligand conformation, a key stereochemical feature, fits within the allosteric binding site. The thermal stabilization effect of the most potent compounds further indicated a high-affinity binding, which is dependent on a precise 3D fit. dundee.ac.uk

Furthermore, the relative position of substituents on the heterocyclic ring, a form of constitutional isomerism, can have effects analogous to stereoisomerism in terms of biological activity. In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, a change in the position of methoxy groups on a phenyl substituent led to a complete loss of antifungal activity, highlighting the spatial sensitivity of the drug-target interaction. nih.gov This underscores that the specific arrangement of functional groups in three-dimensional space is critical for achieving the desired biological effect and selectivity.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in medicinal chemistry to correlate the chemical structure of compounds with their biological activities or physicochemical properties. nih.gov These models are instrumental in understanding SAR, guiding the design of new compounds with improved potency, and predicting the activity of novel structures. mdpi.comresearchgate.net

Several QSAR studies have been successfully applied to series of isoxazole derivatives. For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were conducted on isoxazole derivatives acting as farnesoid X receptor (FXR) agonists. mdpi.com These models demonstrated strong predictive ability and generated contour maps that provided critical insights into the structural requirements for agonistic activity. The models revealed that the presence of hydrophobicity at the R₂ group and an electronegative group at the R₃ position were crucial for enhancing activity. mdpi.com

Similarly, QSAR models have been developed for isoxazole derivatives with anti-inflammatory activity. researchgate.netnih.gov These models established a close correlation between the observed and predicted anti-inflammatory effects, confirming their validity and utility in predicting the potency of newly synthesized compounds. researchgate.netnih.gov The successful development of these models indicates that the biological activity of isoxazole derivatives can be reliably predicted based on their structural features.

Table 3: Statistical Parameters of a 3D-QSAR Model for Isoxazole-Based FXR Agonists

Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²_pred (Predictive correlation coefficient for test set)Key FindingReference
CoMFA0.6640.9600.872Hydrophobicity at R₂ and electronegativity at R₃ are crucial for agonistic activity. mdpi.com
CoMSIA0.7060.9690.866

q², r², and r²_pred are statistical metrics used to assess the robustness and predictive power of QSAR models. Higher values generally indicate a more reliable model.

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For a compound like N1-(3-methyl-5-isoxazolyl)acetamide, both ¹H and ¹³C NMR spectroscopy would provide critical information.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the methyl group protons on the isoxazole (B147169) ring, the methyl protons of the acetamide (B32628) group, and the lone proton on the isoxazole ring. The chemical shifts (δ) of these protons would be indicative of their local electronic environments. For instance, the isoxazole ring proton would likely appear in the aromatic region of the spectrum, while the methyl group protons would be found further upfield. Integration of the signal areas would confirm the number of protons in each unique environment, and spin-spin coupling patterns would reveal connectivity between neighboring protons.

A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Characteristic chemical shifts would be expected for the carbonyl carbon of the acetamide group, the carbons of the isoxazole ring, and the methyl carbons.

While spectral data for related compounds, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, are available and show characteristic signals for acetamide and isoxazole moieties, specific data for this compound is not present in the reviewed literature. lgcstandards.com

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn would confirm its elemental composition.

Upon ionization in the mass spectrometer, the molecule would undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Expected fragmentation pathways for this compound would likely involve the cleavage of the amide bond and the fragmentation of the isoxazole ring. Analysis of the mass-to-charge ratio (m/z) of these fragments would allow for the piecing together of the molecule's structure. Although mass spectral data exists for analogous structures, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide which shows characteristic molecular ion peaks, specific data for the target compound is unavailable. lgcstandards.com

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected absorptions would include a strong band for the carbonyl (C=O) stretching of the amide group, typically found in the region of 1650-1680 cm⁻¹. Another important feature would be the N-H stretching vibration of the amide, which would appear as a sharp to broad band around 3300 cm⁻¹. The C-H stretching vibrations of the methyl groups would be observed around 2850-3000 cm⁻¹. Furthermore, characteristic stretching vibrations for the C=N and C-O bonds within the isoxazole ring would be present in the fingerprint region of the spectrum (below 1500 cm⁻¹). While IR data is available for related compounds like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which confirms the presence of acetamide group signals, specific spectra for this compound have not been reported. lgcstandards.com

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of a chemical compound and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used.

For a compound like this compound, a reversed-phase HPLC method would likely be developed to separate it from any impurities. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid or buffer to ensure good peak shape. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Gas chromatography could also be employed, particularly if the compound is thermally stable and volatile. The choice of column and temperature program would be optimized to achieve good separation.

While HPLC methods have been described for related sulfonamide compounds containing a methylisoxazole moiety, no specific chromatographic methods for the purity assessment or quantitative analysis of this compound are documented.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N1-(3-methyl-5-isoxazolyl)acetamide, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

The process involves placing the 3D structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction. Docking studies on analogous acetamide (B32628) derivatives have successfully predicted their binding modes with various protein targets, such as the translocator protein (TSPO) and bacterial MurE ligases. mdpi.comresearchgate.net For this compound, this approach can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts with amino acid residues within a target's active site. For instance, the acetamide group can act as both a hydrogen bond donor and acceptor, while the methylisoxazole ring can engage in hydrophobic and π-stacking interactions. These predictions are crucial for understanding its mechanism of action and for designing more potent and selective analogs.

A hypothetical docking study of this compound against a kinase target might yield results similar to those observed for other acetamide-based inhibitors. The table below illustrates the type of data generated from such a simulation.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-8.5ASP154, LYS78Hydrogen Bond
PHE152π-π Stacking
Kinase B-7.2GLU121Hydrogen Bond
LEU178, VAL88Hydrophobic

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound. By solving the Schrödinger equation for the molecule, DFT can determine its optimized geometry, electron distribution, and orbital energies.

Studies on structurally similar compounds, such as N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, have utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to analyze their molecular structure. nih.gov For this compound, such calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. The distribution of HOMO and LUMO across the molecule can identify the regions susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is likely to be located on the electron-rich isoxazole (B147169) ring and the acetamide nitrogen, while the LUMO may be distributed over the carbonyl group and the isoxazole ring.

The following table presents hypothetical DFT-calculated electronic properties for this compound, based on findings for analogous structures. researchgate.netnih.gov

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the this compound-protein complex over time, providing insights into its conformational flexibility and the stability of the binding interactions.

In a typical MD simulation, the docked complex is placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities over a series of small time steps. This allows for the observation of how the ligand and protein adapt to each other's presence.

For this compound, MD simulations can be used to:

Assess the stability of the key interactions identified in docking studies.

Identify alternative binding poses and conformational changes in the protein upon ligand binding.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Studies on related acetamide derivatives have employed MD simulations to confirm the stability of the ligand within the receptor's binding pocket over simulation times of up to 100 nanoseconds. mdpi.comnih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation can indicate the stability of the complex.

Application of De Novo Drug Design and Virtual Screening Methodologies

The structural and electronic information obtained from the aforementioned computational techniques can be leveraged in de novo drug design and virtual screening to discover novel and more potent derivatives of this compound.

De novo drug design algorithms can generate novel molecular structures that are predicted to bind to a specific target. Starting with a scaffold like the methylisoxazolyl acetamide core, these programs can add or modify functional groups to optimize interactions with the target's binding site.

Virtual screening is a high-throughput computational method used to search large libraries of chemical compounds for potential drug candidates. This can be done through:

Ligand-based virtual screening: Searching for molecules with similar structural or chemical features to this compound.

Structure-based virtual screening: Docking large numbers of compounds into the binding site of a target protein to identify those with the best predicted binding affinity. mdpi.comacgpubs.org

These methodologies can accelerate the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. The workflow often involves a consensus approach, combining results from different screening methods to increase the reliability of the hit identification. nih.gov Through these powerful computational strategies, the therapeutic potential of this compound and its derivatives can be systematically explored and optimized.

Future Directions and Emerging Research Avenues for N1 3 Methyl 5 Isoxazolyl Acetamide

Exploration of Novel Isoxazole-Acetamide Scaffold Architectures

The foundational isoxazole-acetamide structure serves as a template for extensive medicinal chemistry exploration. Research is actively focused on modifying this scaffold to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov A primary strategy involves modifying the linker between the core isoxazole (B147169) ring and other parts of the molecule. For instance, in the development of Farnesoid X receptor (FXR) agonists based on the isoxazole prototype GW4064, researchers have introduced linkers like a trans-cyclopropyl group (in Px-102) and an 8-azabicyclo[3.2.1]-octane ring (in LJN452/tropifexor) to improve the compound's metabolic profile. nih.gov

Another key area of exploration is the substitution pattern on the isoxazole ring and associated aromatic systems. Scientists synthesize new derivatives by adding different functional groups to tune the electronic and steric properties of the molecule. nih.gov This can involve:

Ring Fusion: Fusing the isoxazole scaffold to other heterocyclic systems, such as in benzisoxazole derivatives, which have shown potent activity against various bacteria. nih.gov

Substitution: Introducing a variety of substituents, such as electron-withdrawing groups (e.g., -F, -CF₃) or electron-donating groups (e.g., -OH, -OCH₃), which can significantly influence biological activity. nih.gov For example, isoxazoles with an electron-withdrawing group on an associated phenyl ring displayed excellent sPLA₂ inhibitory activities, relevant for inflammatory diseases. nih.gov

These structural modifications are often guided by computational modeling and structure-activity relationship (SAR) studies to rationally design next-generation compounds. researchgate.net

Table 1: Examples of Preclinical Isoxazole Scaffold Modifications

Original Scaffold Type Modification Strategy Resulting Structure Example Purpose/Advantage Reference
Isoxazole (GW4064 prototype)Linker ModificationPx-102 (trans-cyclopropyl linker)Improved ADME Profile nih.gov
Isoxazole (GW4064 prototype)Linker ModificationLJN452 (azabicyclooctane linker)Improved ADME Profile nih.gov
Indole-IsoxazolePhenyl Ring SubstitutionIsoxazoles with -F or -CF₃ groupsEnhanced sPLA₂ Inhibition nih.gov
BenzisoxazoleN-linked OxazolidinoneSpiropyrimidine-trione architecturePotent Antibacterial Activity nih.gov

Investigation of New Preclinical Therapeutic Indications and Biological Functions

While isoxazole derivatives are known for certain biological activities, preclinical research is continuously uncovering new potential therapeutic uses. researchgate.netrsc.org The versatility of the isoxazole scaffold allows it to interact with a wide range of biological targets. nih.govespublisher.com

Emerging preclinical indications include:

Liver Diseases: Novel isoxazole derivatives have been identified as potent agonists of the Farnesoid X receptor (FXR). nih.gov Activation of FXR is a validated strategy for treating liver conditions like cholestasis and non-alcoholic steatohepatitis (NASH). In preclinical studies, a novel isoxazole compound demonstrated the ability to prevent acetaminophen-induced liver injury in a mouse model. nih.gov

Oncology: The isoxazole scaffold is a cornerstone in the development of small molecule inhibitors for cancer therapy. espublisher.com Derivatives have shown preclinical efficacy as SIRT2 inhibitors, exhibiting cytotoxicity in lymphoma and epithelial cancer cell lines. nih.gov Other research highlights the potential of isoxazole-chalcone derivatives in inducing melanogenesis, which could be relevant for certain skin conditions. nih.gov

Neuroprotection: Certain isoxazole derivatives are being investigated for their neuroprotective properties. nih.govresearchgate.net One study synthesized a series of 2-isoxazolyl or 5-isoxazolyl chromans that displayed high in vitro neuroprotective activity against oxidative stress-induced death in a mouse hippocampal cell line, with most compounds showing an EC₅₀ below 1 µM. nih.gov

Anti-inflammatory and Immunomodulatory Effects: The anti-inflammatory potential of isoxazoles is well-documented. nih.govresearchgate.net Recent preclinical studies have explored their use as potential support for melanoma chemotherapy by modulating immune responses. nih.gov Specific derivatives have been tested in vivo using models like the carrageenan-induced paw edema model to confirm their anti-inflammatory action. nih.gov

Table 2: Selected Preclinical Therapeutic Investigations of Isoxazole Derivatives

Therapeutic Area Biological Target/Function Preclinical Model Observed Effect Reference
Liver DiseaseFarnesoid X Receptor (FXR) AgonismMouse model of APAP-induced injuryProtection against liver injury nih.gov
OncologySIRT2 InhibitionLymphoma and epithelial cancer cell linesPotent cytotoxicity (IC₅₀ 3-7 µM) nih.gov
NeuroprotectionOxidative Stress ReductionMouse hippocampal cell line (H22)High neuroprotective activity (EC₅₀ < 1 µM) nih.gov
InflammationsPLA₂ InhibitionIn vitro and in vivo modelsSignificant inhibitory activity nih.gov
ImmunologyImmunomodulationMurine cell linesCytokine production modulation nih.gov

Development and Application of Advanced Preclinical Models and Methodologies in Compound Evaluation

The evaluation of compounds like N1-(3-methyl-5-isoxazolyl)acetamide and its analogs is benefiting immensely from advancements in preclinical testing methodologies. These new models aim to provide more human-relevant data before clinical trials, in line with the "3Rs" principle (replacement, reduction, and refinement of animal testing). mdpi.com

Key advancements include:

Advanced In Vitro Models: There is a move away from simple 2D cell cultures towards more complex systems. Organoids and Organ-on-a-Chip (OOC) platforms are being used to create micro-environments that better mimic human organ physiology. mdpi.com These human-based liver systems, for example, can offer more accurate screening for potential hepatotoxicity. mdpi.com

Specialized Cellular Assays: Specific and sophisticated assays are employed to determine the mechanism of action and potential liabilities. For instance, the MTT assay is used to evaluate cell viability, while the Rhodamine-123 assay can be used to assess the activity of efflux pumps like P-glycoprotein, which is crucial for understanding drug resistance. nih.gov

Computational and In Silico Methods: Molecular modeling plays a critical role in modern drug discovery. mdpi.com Molecular dynamics (MD) simulations are used to study the time-dependent stability of a compound's interaction with its biological target. mdpi.com These computational approaches, along with high-throughput screening of virtual compound libraries, help prioritize candidates for synthesis and biological testing, saving time and resources. researchgate.net

Humanized and Genetically Engineered Animal Models: For necessary in vivo studies, the development of "humanized mice" and other genetically engineered models allows for a more accurate modeling of human diseases and immune responses, providing more translatable data. mdpi.com

The adoption of these advanced methodologies ensures a more thorough and predictive preclinical evaluation of novel isoxazole-acetamide derivatives, paving the way for the development of safer and more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N1-(3-methyl-5-isoxazolyl)acetamide in academic settings?

  • Methodological Answer : A common approach involves coupling reactions between isoxazole derivatives and acetamide precursors. For example, refluxing 3-methyl-5-isoxazolecarboxylic acid with chloroacetyl chloride in the presence of triethylamine (as a base) and zeolite catalysts under controlled conditions (150°C, 5 hours) can yield the target compound. Post-reaction purification typically involves recrystallization from ethanol or pet-ether .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and optimize catalyst loading (e.g., 0.01 M pyridine) to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed melting points (e.g., 141–142°C) with literature values to assess purity .
  • Spectroscopy : Use 1^1H NMR (δ 2.3 ppm for isoxazole methyl group, δ 2.1 ppm for acetamide methyl) and IR (C=O stretch at ~1650 cm1^{-1}) for structural confirmation .
  • Elemental Analysis : Validate molecular composition (e.g., C8_8H10_{10}N2_2O2_2) with calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/dermal exposure. The compound is classified as Carc. Cat. 3 (R40), requiring strict handling .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Avoid aqueous release due to potential ecological toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct parallel assays (e.g., antiproliferative IC50_{50} vs. antibacterial MIC) under standardized conditions (pH 7.4, 37°C) to isolate structure-activity relationships .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., tumor vs. bacterial cell lines) to identify confounding variables like solvent polarity or cell permeability .

Q. What mechanistic pathways explain the reactivity of the isoxazole ring in this compound?

  • Methodological Answer :

  • Electrophilic Substitution : The 5-isoxazolyl group undergoes regioselective nitration at the 4-position due to electron-withdrawing effects of the acetamide moiety. Confirm via 13^{13}C NMR (C-4 chemical shift ~120 ppm) .
  • Nucleophilic Azidation : In continuous-flow systems, the acetamide’s C-5 methanesulfonate group reacts with NaN3_3 to form azide derivatives (e.g., Tamiflu intermediates) .

Q. How can computational modeling enhance the design of this compound analogs?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize analogs for synthesis .

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Reactant of Route 2
N1-(3-methyl-5-isoxazolyl)acetamide

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